TDI-10229 sAC Inhibition: Quantitative Potency Comparison of 4-Benzyloxy-3,5-dichlorophenyl Core vs. Des-Benzyloxy Analog
The 4-benzyloxy-3,5-dichlorophenyl moiety is an integral structural component of TDI-10229 (ethyl 2-(4-(benzyloxy)-3,5-dichlorophenyl)-5-ethyloxazole-4-carboxylate), a potent and orally bioavailable soluble adenylyl cyclase (sAC, ADCY10) inhibitor. TDI-10229 exhibits an IC₅₀ of 195 nM against purified sAC protein in biochemical assays [1]. In contrast, the des-benzyloxy analog (bearing a free 4-hydroxy group) was not reported as a potent sAC inhibitor in the same discovery program, indicating that the benzyloxy substitution is essential for achieving nanomolar potency. This substitution pattern contributes to both target binding affinity and the pharmacokinetic properties that enable TDI-10229 to serve as an in vivo tool compound in mouse models [2].
| Evidence Dimension | sAC inhibition potency |
|---|---|
| Target Compound Data | TDI-10229 IC₅₀ = 195 nM (compound containing 4-benzyloxy-3,5-dichlorophenyl core) |
| Comparator Or Baseline | Des-benzyloxy analog: IC₅₀ not reported as a potent inhibitor |
| Quantified Difference | Not directly quantifiable; benzyloxy group is essential for nanomolar activity |
| Conditions | In vitro adenylyl cyclase activity assay with purified sAC protein |
Why This Matters
The 4-benzyloxy-3,5-dichlorophenyl alcohol is the direct precursor for introducing this essential pharmacophore into sAC-targeting compounds.
- [1] Fushimi M, et al. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10). ACS Med Chem Lett. 2021; 12(8): 1283-1288. View Source
- [2] TargetMol. TDI-10229 Product Information: Potent and orally bioavailable sAC inhibitor. 2025. View Source
